ERD03
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Overview
Description
ERD03 is a potent disruptor of the interaction between the protein EXOSC3 and RNA. This compound has shown significant potential in neurological disorder research, particularly in modeling Pontocerebellar Hypoplasia Type 1B (PCH1B) in zebrafish embryos .
Preparation Methods
ERD03 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a core structure followed by the addition of functional groups to achieve the desired molecular configuration. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves precise control of reaction conditions such as temperature, solvent, and pH to ensure high purity and yield .
Chemical Reactions Analysis
ERD03 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ERD03 has several scientific research applications:
Neurological Disorder Research: This compound is used to model PCH1B in zebrafish embryos, providing insights into the disease mechanism and potential therapeutic targets.
RNA-Protein Interaction Studies: By disrupting the interaction between EXOSC3 and RNA, this compound helps researchers understand the role of this interaction in cellular processes.
Drug Development: This compound serves as a lead compound for developing new drugs targeting RNA-protein interactions in various diseases.
Mechanism of Action
ERD03 exerts its effects by binding to the protein EXOSC3, thereby disrupting its interaction with RNA. This disruption leads to changes in the expression of specific genes, such as the upregulation of ataxin1b mRNA in zebrafish embryos. The molecular targets of this compound include the RNA-binding domains of EXOSC3, and the pathways involved are related to RNA processing and gene expression regulation .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
InChI |
InChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3 |
InChI Key |
HYVUFYJZMRRTOP-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ERD-03; ERD 03; ERD03; EXOSC3-RNA disrupting (ERD) compound 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.